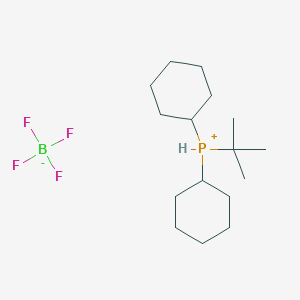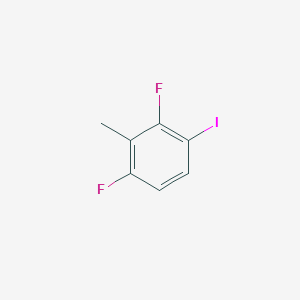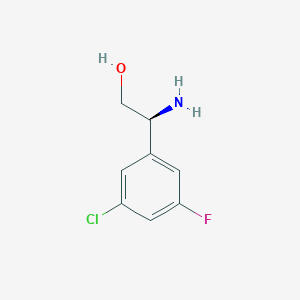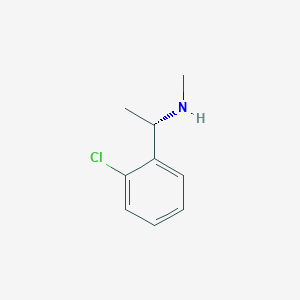
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Overview
Description
Mechanism of Action
Target of Action
Tert-Butyldicyclohexylphosphonium Tetrafluoroborate is a phosphonium compound . Phosphonium compounds are generally used as ligands in various chemical reactions . .
Mode of Action
Phosphonium compounds are generally known to act as ligands, facilitating various types of coupling reactions .
Biochemical Pathways
Phosphonium compounds are generally involved in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldicyclohexylphosphonium tetrafluoroborate can be synthesized through the reaction of tert-butylphosphine with dicyclohexylphosphine in the presence of tetrafluoroboric acid . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldicyclohexylphosphonium tetrafluoroborate is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Scientific Research Applications
tert-Butyldicyclohexylphosphonium tetrafluoroborate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphonium tetrafluoroborate
- Triisopropylphosphonium tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
Uniqueness
tert-Butyldicyclohexylphosphonium tetrafluoroborate is unique due to its specific combination of tert-butyl and dicyclohexyl groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a ligand in various catalytic reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLPCCNVCCMRG-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BF4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3176876.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3176881.png)
![3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B3176888.png)










